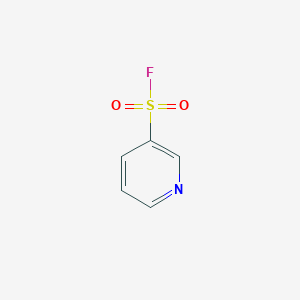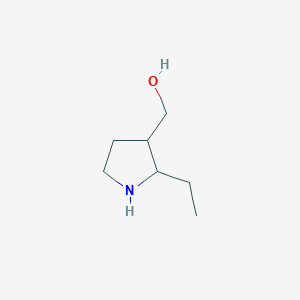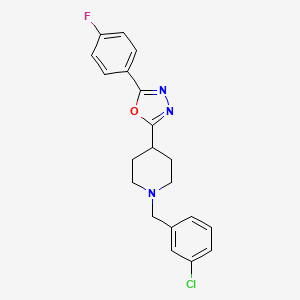
2-(1-(3-Chlorobenzyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1-(3-Chlorobenzyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole” is a complex organic molecule that contains several functional groups and structural features. It has a piperidine ring, which is a common feature in many pharmaceuticals due to its ability to mimic the structure of bioactive peptides. The molecule also contains a 1,3,4-oxadiazole ring, which is a heterocyclic compound that often exhibits various biological activities. The presence of fluorophenyl and chlorobenzyl groups may also contribute to its properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperidine ring provides a flexible scaffold that can adopt various conformations, while the 1,3,4-oxadiazole ring is a planar, aromatic system. The chlorobenzyl and fluorophenyl groups are likely to contribute to the overall polarity and shape of the molecule .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. The piperidine nitrogen, for example, could act as a nucleophile in reactions. The 1,3,4-oxadiazole ring might participate in electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both polar and nonpolar groups within the molecule suggests that it might have a considerable dipole moment. The compound is likely to have a relatively high molecular weight due to the presence of multiple rings and functional groups .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis and Antimicrobial Study : 1,3,4-Oxadiazole bearing compounds, including those structurally similar to the specified compound, have been synthesized and studied for their antimicrobial activities. These compounds have shown moderate to significant activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Biological Evaluation and Molecular Docking Studies : Another study focused on synthesizing 1,3,4-oxadiazole bearing compounds and evaluating their biological activities. These compounds were screened against the butyrylcholinesterase enzyme and underwent molecular docking studies to analyze their binding affinity and orientation in human proteins, indicating their potential in biological applications (Khalid et al., 2016).
Antifungal and Antibacterial Activity : A series of similar compounds have been synthesized and demonstrated significant antibacterial and moderate antifungal activities. The research included docking studies with proteins from Escherichia coli and Candida albicans, indicating their relevance in developing antimicrobial agents (Vankadari et al., 2013).
Other Applications
Herbicidal Activity : Research on 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring, closely related to the specified compound, showed promising herbicidal activity against various weeds. This study indicates the potential use of such compounds in agricultural applications (Tajik & Dadras, 2011).
Anticancer Potential : Compounds with a 1,3,4-oxadiazole nucleus, structurally akin to the specified molecule, have been synthesized and evaluated for their anticancer properties. These compounds showed potential as anticancer agents, highlighting their significance in medical research (Rehman et al., 2018).
Antifungal Agents : Novel 1,3,4-oxadiazoles with a piperidine ring, similar in structure, have been synthesized and evaluated as antifungal agents. Some compounds in this series showed potency comparable to established antifungal drugs, suggesting their use in treating fungal infections (Sangshetti & Shinde, 2011).
Insecticidal Activities : Research into 2-fluorophenyl-1,3,4-oxadiazoles demonstrated that these compounds have notable insecticidal activities, indicating their potential use in pest control (Shi et al., 2000).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O/c21-17-3-1-2-14(12-17)13-25-10-8-16(9-11-25)20-24-23-19(26-20)15-4-6-18(22)7-5-15/h1-7,12,16H,8-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXCCRWHTFMROD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)CC4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3-Chlorobenzyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

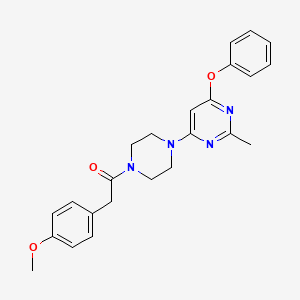
![(Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2410474.png)
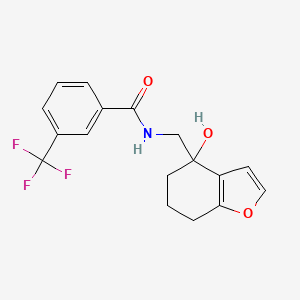

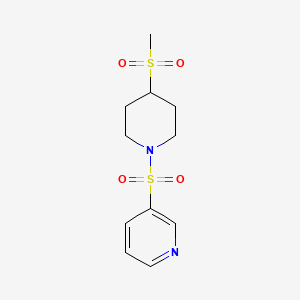
![1-[2-[(4-Methylphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2410481.png)
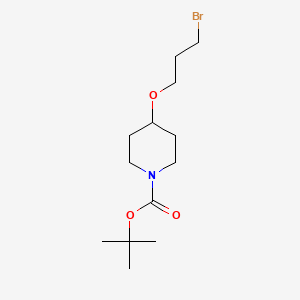
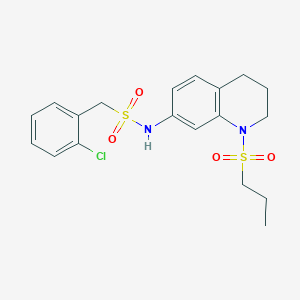
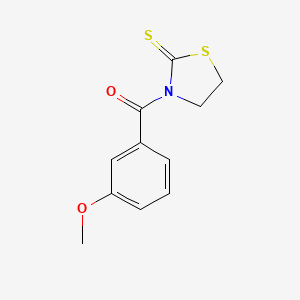
![3,4-diethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2410486.png)
![N-(4-chlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2410488.png)
